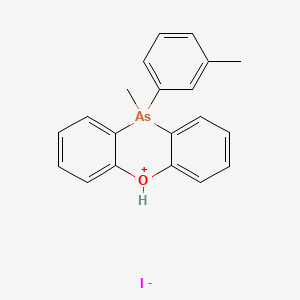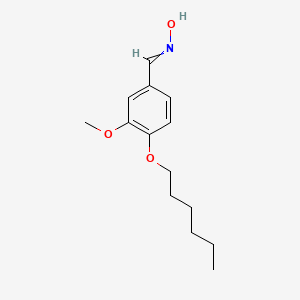
Benzaldehyde, 4-(hexyloxy)-3-methoxy-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(hexyloxy)-3-methoxy-, oxime is an organic compound with a complex structure that includes a benzaldehyde core substituted with hexyloxy and methoxy groups, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(hexyloxy)-3-methoxy-, oxime typically involves the reaction of Benzaldehyde, 4-(hexyloxy)-3-methoxy- with hydroxylamine hydrochloride in the presence of a base. This reaction is carried out at room temperature in a solvent such as methanol, yielding the oxime derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(hexyloxy)-3-methoxy-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Oxone® for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Acids and bases: For facilitating substitution reactions.
Major Products
The major products formed from these reactions include nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde, 4-(hexyloxy)-3-methoxy-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(hexyloxy)-3-methoxy-, oxime involves its ability to undergo various chemical transformations. The oxime group can be converted into other functional groups, such as amides or nitriles, through reactions like the Beckmann rearrangement . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by an alkyl shift and the formation of a new carbon-nitrogen bond .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative of benzaldehyde.
Benzaldehyde, 4-methoxy-, oxime: Another oxime derivative with a methoxy group.
Benzaldehyde, 4-(hexyloxy)-: The parent compound without the oxime group
Uniqueness
These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
61096-92-2 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[(4-hexoxy-3-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H21NO3/c1-3-4-5-6-9-18-13-8-7-12(11-15-16)10-14(13)17-2/h7-8,10-11,16H,3-6,9H2,1-2H3 |
InChI Key |
NTJVXMVELZUDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


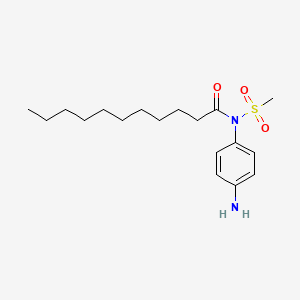
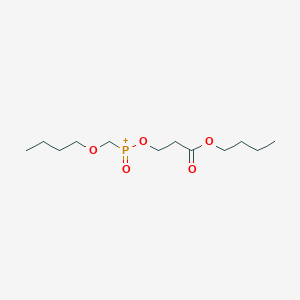
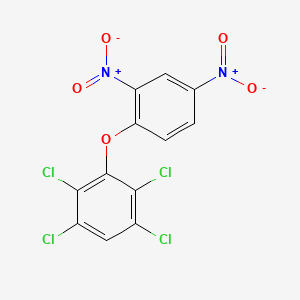
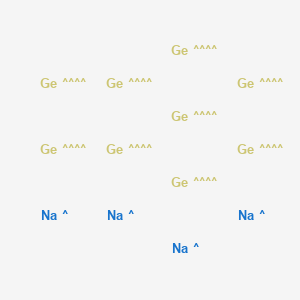
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
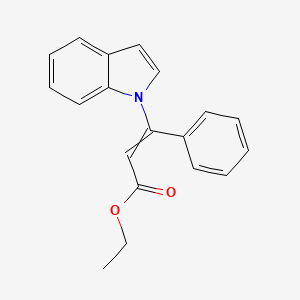
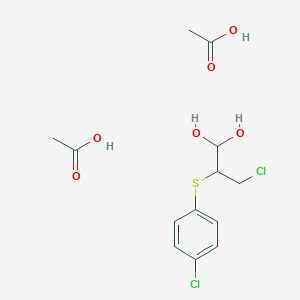
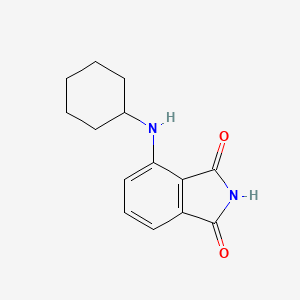
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
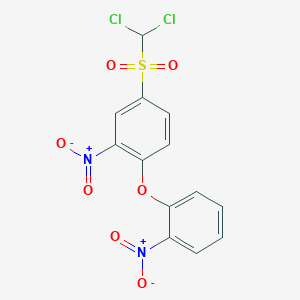
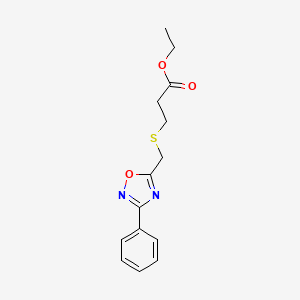

![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
